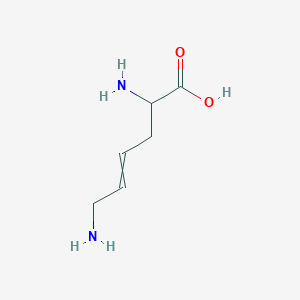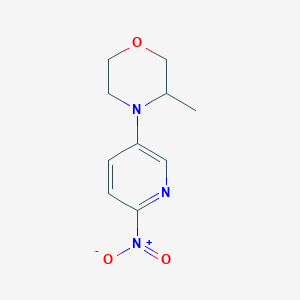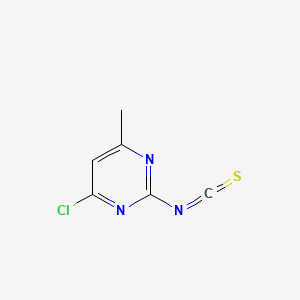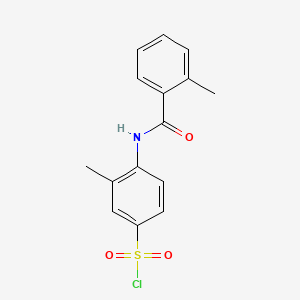
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methyl group and a 2-methylbenzamido group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride typically involves the following steps:
Nitration: The starting material, 3-methylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The amine group is acylated with 2-methylbenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Aplicaciones Científicas De Investigación
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of enzyme inhibitors and other biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Similar structure but lacks the 2-methylbenzamido group.
2-Methylbenzenesulfonyl Chloride: Similar structure but lacks the 3-methyl and 4-(2-methylbenzamido) groups.
Uniqueness
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride is unique due to the presence of both the 3-methyl and 4-(2-methylbenzamido) groups, which confer specific reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized derivatives and in scientific research .
Propiedades
Fórmula molecular |
C15H14ClNO3S |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
3-methyl-4-[(2-methylbenzoyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H14ClNO3S/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(9-11(14)2)21(16,19)20/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
CWGKMKMNGZZYGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


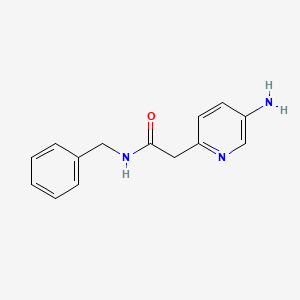
![O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine](/img/structure/B13694713.png)

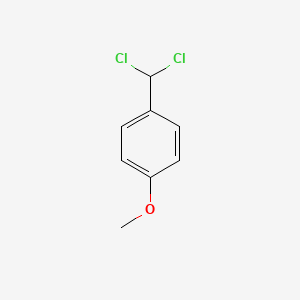
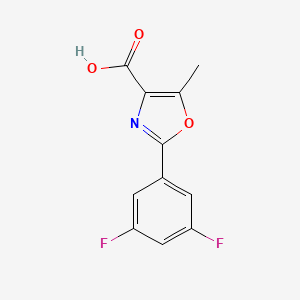

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)


